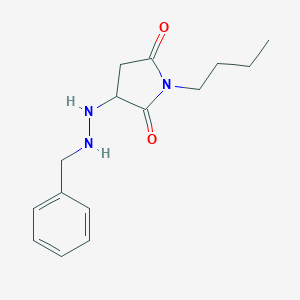
3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone (NMBC) is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. NMBC belongs to the thiosemicarbazone family of compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to bind to metal ions such as copper and zinc, which are essential for the activity of these enzymes. By inhibiting these enzymes, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone may prevent the growth and proliferation of cancer cells and other pathogens.
Biochemical and Physiological Effects:
3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of various pathogens, including bacteria and viruses. In vivo studies have demonstrated that 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone can reduce tumor growth in animal models of cancer. Additionally, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to have a high degree of selectivity for certain enzymes, making it a potentially useful tool for studying the mechanisms of these enzymes. However, one limitation of using 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone in lab experiments is that it can be toxic at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone. One area of interest is the development of 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone-based therapies for cancer and other diseases. Another area of interest is the use of 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone in agriculture, particularly as a potential alternative to traditional herbicides and fungicides. Additionally, further research is needed to fully understand the mechanism of action of 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone and its potential applications in environmental science.
Méthodes De Synthèse
3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone can be synthesized using various methods, including the reaction of 3-nitro-4-methoxybenzaldehyde with N-methylthiosemicarbazide in the presence of a catalyst such as acetic acid. The reaction yields 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone as a yellow crystalline solid with a melting point of 204-206°C.
Applications De Recherche Scientifique
3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to exhibit antitumor, antiviral, and antimicrobial properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to have herbicidal and fungicidal properties, making it a potential candidate for crop protection. In environmental science, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been studied for its potential use in wastewater treatment, due to its ability to remove heavy metals from water.
Propriétés
Nom du produit |
3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone |
|---|---|
Formule moléculaire |
C10H12N4O3S |
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
1-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylthiourea |
InChI |
InChI=1S/C10H12N4O3S/c1-11-10(18)13-12-6-7-3-4-9(17-2)8(5-7)14(15)16/h3-6H,1-2H3,(H2,11,13,18)/b12-6+ |
Clé InChI |
WTXHSSXBSPXZHA-WUXMJOGZSA-N |
SMILES isomérique |
CNC(=S)N/N=C/C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
SMILES |
CNC(=S)NN=CC1=CC(=C(C=C1)OC)[N+](=O)[O-] |
SMILES canonique |
CNC(=S)NN=CC1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)



![Methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B241388.png)
![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)


![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
